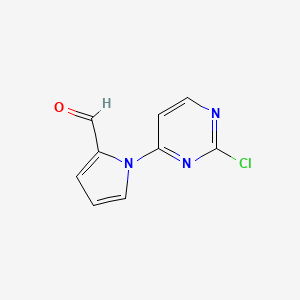

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde

Description

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-chloropyrimidin-4-yl group and at the 2-position with a carbaldehyde functional group. This structure combines electron-deficient pyrimidine with the reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H6ClN3O |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

1-(2-chloropyrimidin-4-yl)pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C9H6ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h1-6H |

InChI Key |

CLTPQDAAZRPMTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-chloropyrimidine with a pyrrole derivative under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Variations in Pyrimidine Substituents

1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde ()

- Structure : Replaces the 2-chloro group with a thiophene (2-thienyl) substituent.

- Molecular Formula : C₁₃H₁₀N₄OS (vs. C₉H₆ClN₃O for the target compound).

- Applications : Thiophene-containing compounds are common in optoelectronics and as pharmacophores in drug discovery .

1-(2-Chloropyrimidin-4-yl)-1H-imidazole-4-carbaldehyde ()

Variations in Heterocyclic Core

1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole ()

- Structure : Replaces pyrrole with benzoimidazole.

- Molecular Formula : C₁₁H₇ClN₄.

- Properties : The fused benzene ring increases hydrophobicity and may enhance DNA intercalation properties, common in anticancer agents .

(E)-1-(2-(2-(Phenylsulfonyl)vinyl)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde ()

Substituents on the Pyrrole Ring

1-(2-Morpholin-4-yl-ethyl)-1H-pyrrole-2-carbaldehyde ()

- Structure : Morpholine-ethyl group at the pyrrole’s 1-position.

- Molecular Formula : C₁₁H₁₆N₂O₂.

- Properties : Molar mass = 208.26 g/mol; classified as an irritant. The morpholine group enhances water solubility and bioavailability .

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde ()

Table 1: Key Properties of Target Compound and Analogues

Biological Activity

1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde is C9H7ClN3O, with a molecular weight of approximately 200.62 g/mol. The compound features a pyrrole ring fused with a chloropyrimidine moiety, which contributes to its diverse chemical interactions and biological activities.

Biological Activity

Research indicates that compounds containing both pyrrole and pyrimidine structures often exhibit significant biological activities. Key findings regarding the biological activity of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde include:

- Anti-inflammatory Activity : Studies have shown that related pyrrole compounds can inhibit pro-inflammatory cytokines and demonstrate anti-inflammatory properties in vivo. For instance, certain fused pyrroles exhibit promising inhibition rates, suggesting that 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde may possess similar effects .

- Antimicrobial Properties : The presence of nitrogen-containing heterocycles in its structure suggests potential antimicrobial activity. Compounds with similar frameworks have been found to exhibit potent activity against various pathogens, including Mycobacterium tuberculosis, with minimal cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-Chloropyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde can be influenced by its structural components. A comparative analysis with structurally similar compounds reveals insights into how variations in substituents affect activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | Pyrrole ring with a phenyl group | Exhibits strong anti-inflammatory activity |

| 5-Amino-2-chloropyrimidine | Pyrimidine base with amino substitution | Known for antimicrobial properties |

| 1-(2-Methylpyrimidin-4-yl)-1H-pyrrole | Methyl-substituted pyrimidine | Potential use in neuroprotective therapies |

| 4-Amino-2-chloro-5-fluoropyrimidine | Fluorinated variant of chloropyrimidine | Enhanced bioavailability and metabolic stability |

These compounds highlight how different substituents can influence biological activity and chemical reactivity, making each compound distinct despite structural similarities.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

- In Vivo Studies : In a study evaluating the anti-inflammatory effects of various pyrrole derivatives, certain compounds showed significant inhibition of pro-inflammatory cytokines at multiple time intervals post-administration, indicating sustained biological activity .

- Antitubercular Activity : Research on pyrrole derivatives revealed that some compounds demonstrated potent antitubercular activity with MIC values below 0.016 μg/mL, suggesting that modifications to the pyrrole structure could enhance efficacy against resistant strains of Mycobacterium tuberculosis .

- Docking Studies : Molecular docking studies have confirmed the binding affinity of these compounds to key biological targets, providing insights into their mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.